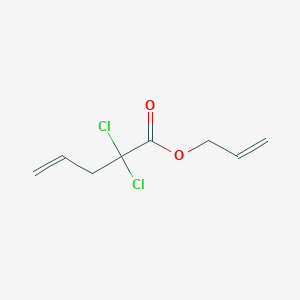
prop-2-enyl 2,2-dichloropent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 2,2-dichloropent-4-enoate is an organic compound with the molecular formula C8H10Cl2O2 It is characterized by the presence of a prop-2-enyl group and a 2,2-dichloropent-4-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 2,2-dichloropent-4-enoate typically involves the reaction of prop-2-enyl alcohol with 2,2-dichloropent-4-enoic acid under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2,2-dichloropent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
Prop-2-enyl 2,2-dichloropent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl 2,2-dichloropent-4-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl 2,2-dichloropentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.
Prop-2-enyl 2,2-dichlorobutanoate: Shorter carbon chain compared to pent-4-enoate.
Prop-2-enyl 2,2-dichloropropanoate: Even shorter carbon chain and different reactivity.
Uniqueness
Prop-2-enyl 2,2-dichloropent-4-enoate is unique due to the presence of both the prop-2-enyl group and the 2,2-dichloropent-4-enoate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
105899-72-7 |
|---|---|
Molecular Formula |
C8H10Cl2O2 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
prop-2-enyl 2,2-dichloropent-4-enoate |
InChI |
InChI=1S/C8H10Cl2O2/c1-3-5-8(9,10)7(11)12-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
MNCYYBVXQINYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)OCC=C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















